molecular formula C22H37NO4 B125627 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine CAS No. 144883-73-8

4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine

Cat. No. B125627
M. Wt: 379.5 g/mol
InChI Key: JMNOCOAOTGJXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine, also known as NED-19, is a pyridine derivative that has gained significant attention in scientific research due to its potential as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol, and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.

Mechanism Of Action

4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine acts as a competitive antagonist of the TRPM8 ion channel. It binds to the menthol-binding site of TRPM8 and prevents the binding of menthol or other agonists, thereby inhibiting the calcium influx through the channel. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a higher affinity for the menthol-binding site than other TRPM8 antagonists, such as AMTB and BCTC.

Biochemical And Physiological Effects

The inhibition of TRPM8 by 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have various biochemical and physiological effects. In prostate cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In breast cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the formation of mammospheres and the expression of stem cell markers. In sensory neurons, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the cold-induced calcium influx and reduce the sensitivity to cold stimuli. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the TRPM8-mediated activation of the AKT and ERK signaling pathways.

Advantages And Limitations For Lab Experiments

The use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a selective TRPM8 antagonist has several advantages for lab experiments. It has a high affinity for the menthol-binding site of TRPM8 and a low affinity for other ion channels, which allows for selective inhibition of TRPM8-mediated calcium influx. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is also stable in aqueous solutions and can be easily dissolved in DMSO or other solvents. However, there are also some limitations to the use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. It has a relatively low solubility in water, which may limit its application in some experiments. In addition, the synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is relatively complex and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine and its application as a TRPM8 antagonist. One direction is to investigate the role of TRPM8 in cancer progression and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a therapeutic agent for cancer treatment. Another direction is to study the downstream signaling pathways of TRPM8 activation and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a tool compound for drug discovery. In addition, the development of more potent and selective TRPM8 antagonists based on the structure of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine may also be a promising direction for future research.

Synthesis Methods

The synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine involves the reaction of 2,6-dimethylpyridine with 4-nonyl-1,3-dioxolane-2-methanol and diethyl carbonate in the presence of a catalyst. The product is then purified using column chromatography to obtain a white solid with a purity of over 99%. The yield of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is typically around 50-60%, and the synthesis process takes around 2-3 days.

Scientific Research Applications

4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been widely used in scientific research as a selective TRPM8 antagonist. It has been shown to inhibit TRPM8-mediated calcium influx in various cell types, including prostate cancer cells, breast cancer cells, and sensory neurons. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has also been used to study the role of TRPM8 in pain sensation, thermoregulation, and cancer progression. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been used as a tool compound to investigate the downstream signaling pathways of TRPM8 activation.

properties

CAS RN

144883-73-8

Product Name

4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine

Molecular Formula

C22H37NO4

Molecular Weight

379.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-nonyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H37NO4/c1-6-9-10-11-12-13-14-15-18-19(21(24)26-7-2)16(4)23-17(5)20(18)22(25)27-8-3/h18,23H,6-15H2,1-5H3

InChI Key

JMNOCOAOTGJXKM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC

Canonical SMILES

CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC

Other CAS RN

144883-73-8

synonyms

4-nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
4-nonyl-DDC

Origin of Product

United States

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